5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one
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Overview
Description
5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one typically involves cyclization reactions. One common method is the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and appropriate reagents under basic conditions. For instance, sodium alkoxide solutions such as sodium ethoxide or sodium methoxide can be used as both the reagent and the catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce more saturated cyclic compounds.
Scientific Research Applications
5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s fused ring system allows it to fit into specific binding sites, potentially modulating biological pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar fused ring system but differs in the presence of a nitrile group.
3,4-Dihydro-2H-pyran: Although structurally different, it is another example of a dihydro compound with a fused ring system.
Uniqueness
5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one is unique due to its specific combination of a cyclopentane and pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
67838-97-5 |
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Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-phenyl-5,6-dihydrocyclopenta[c]pyrrol-4-one |
InChI |
InChI=1S/C13H11NO/c15-13-7-6-10-8-14(9-12(10)13)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2 |
InChI Key |
NSLSQWMHLFAGEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=CN(C=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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